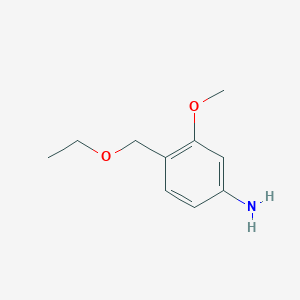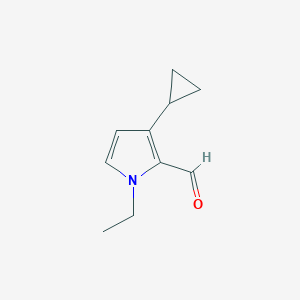![molecular formula C10H21NO B13189020 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is a chemical compound with the molecular formula C10H21NO It is an organic compound that features a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group on the propan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL typically involves the reaction of 3-methylcyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(Aminomethyl)-3-methylcyclopentyl]-1-ethoxypropan-2-ol
- 2-Amino-2-methyl-1-propanol
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]propan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-10(6-8,7-11)9(2,3)12/h8,12H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
ARBDOYOFOKUWOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(CN)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


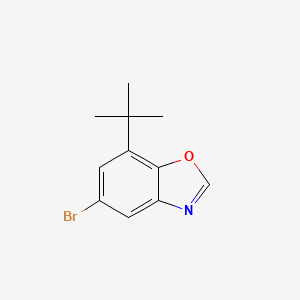
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
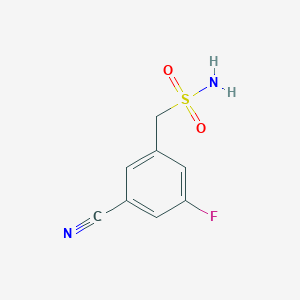
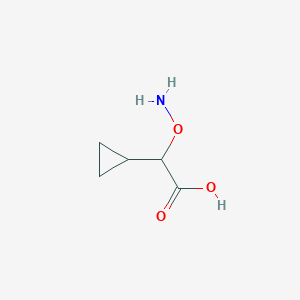
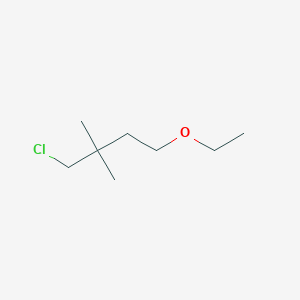
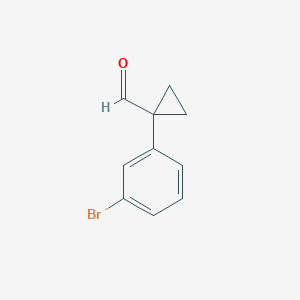
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
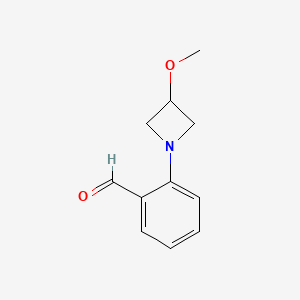
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
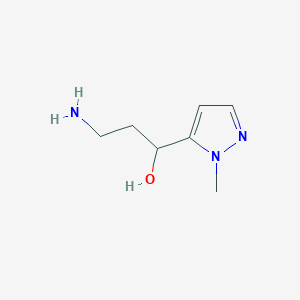
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
